![molecular formula C28H18O4S B2586431 1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione CAS No. 47732-51-4](/img/structure/B2586431.png)
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione is a complex organic compound with a molecular formula of C31H23NO4S. It is commonly known as PPS, which stands for Phenylsulfanyl Phenyl Acetone. PPS is a synthetic compound, and it has been widely used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of PPS is complex and not fully understood. It is thought to act by modulating the activity of ion channels, particularly the voltage-gated sodium channels. PPS has been shown to inhibit the activity of these channels, leading to a decrease in the release of neurotransmitters and a reduction in pain and inflammation. Additionally, PPS has been shown to affect the activity of other ion channels, including the calcium and potassium channels, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
PPS has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. Additionally, PPS has been shown to affect the activity of ion channels, particularly the voltage-gated sodium channels, which may contribute to its analgesic and anti-inflammatory effects. PPS has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
PPS has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily obtained in large quantities and with high purity. Additionally, PPS has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of PPS in lab experiments. It is a complex compound, and its synthesis requires a high level of expertise and attention to detail. Additionally, PPS has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the study of PPS. One area of research is the development of new drugs based on the properties of PPS. For example, PPS has been shown to possess analgesic and anti-inflammatory properties, so it may be a promising candidate for the development of new painkillers and anti-inflammatory drugs. Another area of research is the study of the mechanism of action of PPS. While some aspects of its mechanism of action are well understood, there is still much to learn about how PPS affects ion channels and other cellular processes. Finally, further research is needed to understand the effects of PPS on living organisms, particularly in vivo studies to determine its safety and efficacy.
Méthodes De Synthèse
PPS is synthesized through a multi-step process, which involves the reaction between 2-bromo-1-(4-phenylsulfanylphenyl)ethanone and 2-phenylacetophenone in the presence of a base. The resulting product is then subjected to further reactions, including reduction, hydrolysis, and crystallization, to obtain the final product, PPS. The synthesis of PPS is a complex process, and it requires careful attention to detail to ensure the purity and quality of the product.
Applications De Recherche Scientifique
PPS has been widely used in scientific research for its unique properties. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the development of new drugs. PPS has also been used in the study of the central nervous system, where it has been shown to modulate the release of neurotransmitters and affect the activity of ion channels. Additionally, PPS has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4S/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTOHEVBXVNLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2586350.png)
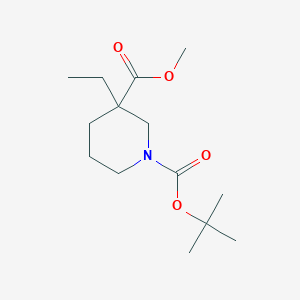


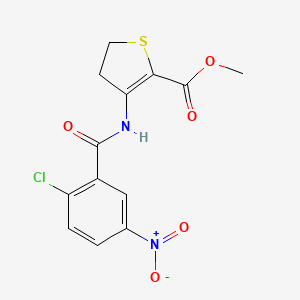


![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)
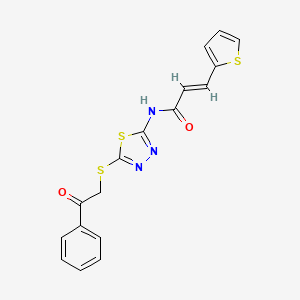
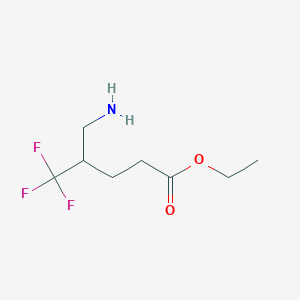
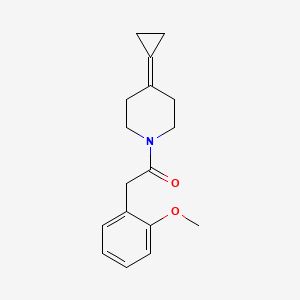
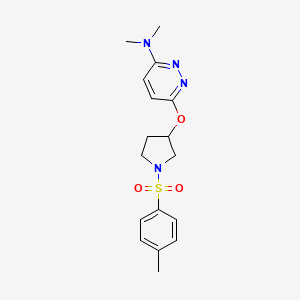
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)